molecular formula C9H10BrFO3 B6287495 1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene CAS No. 2624417-83-8

1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene

Cat. No. B6287495
CAS RN: 2624417-83-8
M. Wt: 265.08 g/mol
InChI Key: GKYVEZYFFUWGDB-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene is a chemical compound with the CAS Number: 2624417-83-8 . It has a molecular weight of 265.08 and its IUPAC name is this compound . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrFO3/c1-12-5-14-9-7 (11)4-3-6 (10)8 (9)13-2/h3-4H,5H2,1-2H3 . The compound’s structure consists of a benzene ring with bromo, fluoro, methoxy, and methoxymethoxy functional groups attached to it .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.05 g/mol . It has a computed XLogP3-AA value of 2.6, indicating its relative lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 233.96917 g/mol . The topological polar surface area of the compound is 18.5 Ų .

Safety and Hazards

The compound should be handled with care to avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition . Only non-sparking tools should be used when handling this compound . It should be stored in tightly closed containers in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-bromo-4-fluoro-2-methoxy-3-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO3/c1-12-5-14-9-7(11)4-3-6(10)8(9)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYVEZYFFUWGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1OC)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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